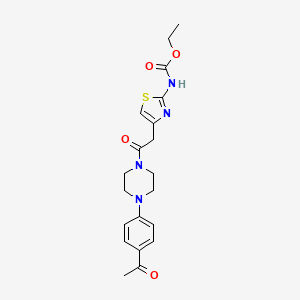

Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Descripción

Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate (CAS: 946285-04-7) is a synthetic compound featuring a thiazole core linked to a piperazine moiety via a 2-oxoethyl chain. The piperazine ring is substituted with a 4-acetylphenyl group, while the thiazole ring is functionalized with an ethyl carbamate group. The compound’s safety profile emphasizes handling precautions due to flammability (H228) and corrosivity (H290), requiring storage in inert, cool, and ventilated conditions .

Propiedades

IUPAC Name |

ethyl N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-3-28-20(27)22-19-21-16(13-29-19)12-18(26)24-10-8-23(9-11-24)17-6-4-15(5-7-17)14(2)25/h4-7,13H,3,8-12H2,1-2H3,(H,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBWHDUHJCVZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the piperazine moiety: The thiazole intermediate is then reacted with 4-(4-acetylphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Carbamate formation: Finally, the ethyl carbamate group is introduced by reacting the intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate has been investigated for its potential as a therapeutic agent. Its structure suggests that it may act on various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against mycobacterial strains. Research has shown that derivatives of acetophenone have significant in vitro activity against selected mycobacterial strains, suggesting potential applications in treating infections caused by these pathogens .

- Nucleoside Transport Inhibition : The compound is being studied for its ability to inhibit human equilibrative nucleoside transporters (ENTs). This inhibition can affect nucleoside uptake in cells, making it a candidate for further pharmacological development.

Biological Research

The compound's unique structural features make it valuable in various biological research contexts:

- Cell Viability Studies : Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can be utilized to assess cell viability and the effects of nucleoside transport inhibition on different cell lines. Studies involving the THP-1 human monocytic leukemia cell line have been conducted to evaluate the cytotoxicity of similar compounds .

Structure-Activity Relationship Studies

The compound serves as an important subject for structure-activity relationship (SAR) studies. Researchers analyze how modifications to the thiazole and piperazine components influence biological activity, aiding in the design of more effective therapeutic agents .

Case Study 1: Antimycobacterial Activity

In a study published in MDPI, researchers synthesized various derivatives of acetophenone and tested their antimycobacterial activity. The findings indicated that certain structural modifications led to enhanced efficacy against mycobacterial strains, highlighting the potential of compounds like Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate in developing new antimycobacterial therapies .

Case Study 2: Nucleoside Transport Inhibition

Another study focused on the interaction of similar compounds with ENTs. The results demonstrated that specific structural features were crucial for effective inhibition of nucleoside transport, suggesting that Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate could be optimized for enhanced therapeutic effects against diseases reliant on nucleoside transport mechanisms .

Mecanismo De Acción

The mechanism of action of Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, while the thiazole ring can interact with enzymes and other proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous derivatives, focusing on molecular features, physicochemical properties, and reported bioactivities.

Structural and Functional Group Analysis

Physicochemical Properties

- Thermal Stability : Urea derivatives (1e, 1g) exhibit higher melting points (190–218°C) than carbamates, likely due to stronger intermolecular hydrogen bonds .

Key Structural and Functional Differentiators

Carbamate vs.

Acetylphenyl vs. Halogenated Aromatics : The 4-acetylphenyl group offers metabolic stability compared to electron-withdrawing substituents (e.g., trifluoromethyl in 1e), which may alter cytochrome P450 interactions .

Thiazole Core : The unmodified thiazole in the target compound contrasts with benzothiazole derivatives (e.g., Compound 19), which often show enhanced fluorescence and DNA intercalation .

Actividad Biológica

Ethyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a piperazine moiety, and an acetylphenyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 441.5 g/mol. The structure can be represented as follows:

This structure indicates the presence of functional groups that are often associated with biological activity, such as the thiazole ring known for its role in various therapeutic applications.

Biological Activity Overview

Research into the biological activity of thiazole derivatives has revealed several promising effects, including:

- Antitumor Activity : Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain thiazole derivatives can inhibit cell proliferation in human liver carcinoma cells (HepG-2), demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

- Anticonvulsant Properties : Compounds containing thiazole moieties have been evaluated for their anticonvulsant activity. Some derivatives have been reported to provide significant protection against seizures in animal models, suggesting their potential use in treating epilepsy .

- Antimicrobial Activity : Thiazoles have also been investigated for their antimicrobial properties. Certain derivatives have shown effectiveness against various bacterial strains, indicating their potential as new antibiotics .

Antitumor Activity

A study focusing on the structure-activity relationship (SAR) of thiazole derivatives highlighted that modifications on the phenyl ring significantly influence cytotoxic activity. Compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity against cancer cell lines. For example, analogues with methyl substitutions showed improved efficacy against tumor cells compared to their unsubstituted counterparts .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | A-431 |

| Compound 10 | 1.98 ± 1.22 | Jurkat |

Anticonvulsant Activity

In anticonvulsant assays, specific thiazole derivatives demonstrated protective effects against pentylenetetrazol (PTZ)-induced seizures in rodents. The SAR analysis indicated that the presence of particular substituents on the thiazole ring was crucial for enhancing anticonvulsant properties .

Antimicrobial Activity

Recent investigations have revealed that certain thiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in developing new antimicrobial agents .

Case Studies

- Case Study on Antitumor Efficacy : A novel thiazole derivative was synthesized and tested against HepG-2 cells, showing an IC50 value of less than 5 µg/mL, indicating potent antitumor activity. The study concluded that structural modifications could enhance therapeutic efficacy and reduce side effects associated with conventional chemotherapeutics.

- Case Study on Anticonvulsant Properties : A series of thiazole-based compounds were evaluated in an animal model for their anticonvulsant effects. One compound provided complete protection against seizures at a dose of 20 mg/kg, showcasing its potential as a treatment option for epilepsy.

Q & A

Advanced Research Question

- Anticancer Assays :

- Antiviral Assays :

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies may arise from structural analogs or assay conditions:

- Substituent Effects : Compare acetylphenyl vs. nitro/fluoro substituents on piperazine; electron-withdrawing groups enhance antiproliferative activity by 2–3 fold .

- Assay Variability : Standardize cell lines (e.g., HeLa vs. PC3) and incubation times (24 vs. 48 hours). Replicate studies with >3 biological replicates .

- Metabolic Stability : Use liver microsomes to assess oxidation rates (e.g., CYP3A4-mediated degradation) that reduce efficacy in vivo vs. in vitro .

How do researchers evaluate the compound’s stability under physiological conditions?

Advanced Research Question

- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC. Ethyl acetate enhances solubility (87% recovery) .

- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points (e.g., acetyl group loss at 180°C) .

- Long-Term Storage : Store at –20°C in anhydrous DMSO; avoid >3 freeze-thaw cycles to prevent carbamate hydrolysis .

What computational models predict its target interactions and pharmacokinetics?

Advanced Research Question

- Docking Studies : AutoDock Vina models piperazine-thiazole interactions with CDK9 (PDB: 4BCF), showing binding energies <–9 kcal/mol .

- MD Simulations : GROMACS evaluates stability of the acetylphenyl group in aqueous environments (RMSD <2.0 Å over 100 ns) .

- ADMET Prediction : SwissADME estimates LogP ~2.8 (moderate lipophilicity) and BBB permeability (BOILED-Egg model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.